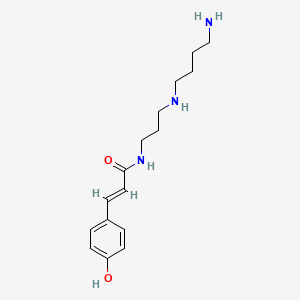
N8-Coumaroylspermidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N8-Coumaroylspermidine is a derivative of spermidine, a biogenic polyamine. It is formed by the conjugation of spermidine with coumaric acid, a hydroxycinnamic acid. This compound is found in various plants and has been studied for its potential biological activities, including antifungal and antidepressant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N8-Coumaroylspermidine can be synthesized through a short and efficient synthetic route involving the suitably protected spermidine derivative. This derivative undergoes selective deprotection and monoacylation to form the desired compound . The reaction typically involves the use of protecting groups to ensure selective acylation at the N8 position of spermidine.
Industrial Production Methods
Industrial production methods for this compound often involve extraction from natural sources. For example, it can be isolated from safflower injection residues using high-performance liquid chromatography . This method allows for the efficient extraction and purification of the compound from plant materials.
Analyse Chemischer Reaktionen
Types of Reactions
N8-Coumaroylspermidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced hydroxycinnamic acid derivatives .
Wissenschaftliche Forschungsanwendungen
N8-Coumaroylspermidine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of hydroxycinnamic acid amides.
Biology: The compound has been studied for its role in plant defense mechanisms against pathogens.
Medicine: Research has shown that this compound exhibits antidepressant-like effects and can inhibit serotonin uptake
Industry: It is used in the development of natural fungicides and other plant protection products.
Wirkmechanismus
The mechanism of action of N8-Coumaroylspermidine involves its interaction with various molecular targets and pathways. For instance, it has been found to inhibit the activity of serotonin transporters, leading to increased levels of serotonin in the brain . This action is believed to contribute to its antidepressant effects. Additionally, the compound can inhibit the activity of enzymes involved in polyamine biosynthesis, affecting cellular growth and development .
Vergleich Mit ähnlichen Verbindungen
N8-Coumaroylspermidine can be compared with other similar compounds, such as:
N1-Feruloylspermidine: Another hydroxycinnamic acid amide with similar biological activities.
Tri-p-coumaroylspermidine: A compound with three coumaroyl groups attached to spermidine, exhibiting potent antifungal activity.
Di-p-coumaroyl-caffeoylspermidine: A compound with both coumaroyl and caffeoyl groups, known for its antifungal properties.
This compound is unique due to its specific structure and the position of the coumaroyl group, which influences its biological activity and reactivity.
Eigenschaften
Molekularformel |
C16H25N3O2 |
|---|---|
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
(E)-N-[3-(4-aminobutylamino)propyl]-3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H25N3O2/c17-10-1-2-11-18-12-3-13-19-16(21)9-6-14-4-7-15(20)8-5-14/h4-9,18,20H,1-3,10-13,17H2,(H,19,21)/b9-6+ |
InChI-Schlüssel |
JFDXPKACNXPZOQ-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCCCNCCCCN)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCNCCCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















